4-(4-Bromophenyl)-1-(2-chlorophenyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Bromophenyl)-1-(2-chlorophenyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene is a complex organic compound characterized by its unique triazacyclopenta[cd]azulene structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromophenyl)-1-(2-chlorophenyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene typically involves multi-step organic reactions. One common approach is the Ullmann reaction, which involves the coupling of 4-bromophenyl and 2-chlorophenyl groups under specific conditions. The reaction conditions often include the use of a copper catalyst and a base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. large-scale synthesis would likely involve optimization of the Ullmann reaction or similar coupling reactions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromophenyl)-1-(2-chlorophenyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the bromophenyl and chlorophenyl positions, using reagents like sodium methoxide or sodium ethoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces the fully hydrogenated compound.
Scientific Research Applications
4-(4-Bromophenyl)-1-(2-chlorophenyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: May be used in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(4-Bromophenyl)-1-(2-chlorophenyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, affecting biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Bromophenyl 4-bromobenzoate: Shares the bromophenyl group but differs in overall structure and properties.
4-Bromo-2-chlorophenyl isocyanate: Contains similar functional groups but has a different core structure.
Uniqueness
4-(4-Bromophenyl)-1-(2-chlorophenyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene is unique due to its triazacyclopenta[cd]azulene core, which imparts specific electronic and steric properties that are not present in simpler analogs. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C21H17BrClN3 |
---|---|
Molecular Weight |
426.7 g/mol |
IUPAC Name |
6-(4-bromophenyl)-2-(2-chlorophenyl)-1,3,4-triazatricyclo[5.4.1.04,12]dodeca-2,5,7(12)-triene |
InChI |
InChI=1S/C21H17BrClN3/c22-15-10-8-14(9-11-15)18-13-26-21-16(18)5-3-4-12-25(21)20(24-26)17-6-1-2-7-19(17)23/h1-2,6-11,13H,3-5,12H2 |
InChI Key |
AIOIBBGQBHXENE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN2C3=C(C1)C(=CN3N=C2C4=CC=CC=C4Cl)C5=CC=C(C=C5)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.